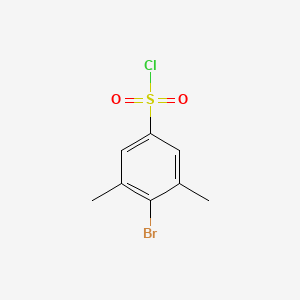

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .

Mécanisme D'action

Target of Action

Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in a nucleophilic substitution reaction .

Mode of Action

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The chloride ion is a good leaving group, and the sulfur atom is electrophilic, making it susceptible to attack by nucleophiles .

Biochemical Pathways

The compound can introduce a sulfonyl group into organic molecules, potentially affecting various biochemical pathways depending on the specific context .

Result of Action

The introduction of a sulfonyl group into organic molecules can significantly alter their properties and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other nucleophiles in the environment can compete with the intended target for reaction with the sulfonyl chloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-3,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

- Dissolution of 4-bromo-3,5-dimethylphenol in an appropriate solvent such as dichloromethane.

- Addition of chlorosulfonic acid dropwise while maintaining the reaction temperature below 0°C.

- Stirring the reaction mixture at room temperature for several hours.

- Quenching the reaction with ice-cold water and extracting the product with an organic solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, to form sulfonamides.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions or alkoxides to form corresponding phenols or ethers.

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides under mild conditions.

Alcohols: React with the sulfonyl chloride group to form sulfonate esters.

Bases: Such as sodium hydroxide, facilitate nucleophilic substitution reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Phenols and Ethers: Formed by nucleophilic substitution of the bromine atom.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are valuable in medicinal chemistry. The compound can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Types of Reactions :

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, enabling the formation of sulfonamides.

- Coupling Reactions : It can be utilized in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The mechanism involves inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Bromo-3,5-dimethylbenzene-1-sulfonamide | Staphylococcus aureus | 15 | |

| 2-Bromo-N,5-dimethylbenzene-1-sulfonamide | Escherichia coli | 18 | |

| 4-Amino-N-(4-methylphenyl)-2-benzenesulfonamide | Pseudomonas aeruginosa | 20 |

Potential Pharmaceutical Applications

The compound is being researched for its potential as a pharmaceutical agent due to its biological activities. Studies have explored its efficacy against resistant bacterial strains and its potential anti-inflammatory properties.

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, this compound is used in the synthesis of various dyes and pigments. Its sulfonyl group enhances the solubility and stability of the resulting compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Unique Features |

|---|---|

| 4-Bromo-2,5-dimethylbenzene-1-sulfonamide | Different substitution pattern affecting reactivity |

| 4-Nitrophenylsulfonyltryptophan | Enhanced biological activity due to nitro group |

| 1-Amide 4-sulfonamide-1,2,3-triazole derivatives | Diverse applications in drug development |

Comparaison Avec Des Composés Similaires

4-Bromobenzenesulfonyl chloride: Lacks the methyl groups present in 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride.

4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

4-Methylbenzenesulfonyl chloride: Lacks both the bromine atom and the additional methyl group.

Uniqueness: this compound is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Activité Biologique

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. It is utilized primarily as a sulfonylating agent in organic synthesis, impacting various biochemical pathways and processes.

- Molecular Formula : C₉H₈BrClO₂S

- Molecular Weight : 195.58 g/mol

- CAS Number : 1581266-79-6

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution (EAS). In this process, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamide derivatives. This reaction is pivotal in the synthesis of various bioactive compounds, including pharmaceuticals.

1. Synthesis of Sulfonamides

This compound is extensively used in the synthesis of sulfonamides, which are critical in treating bacterial infections. The compound's reactivity allows it to introduce sulfonyl groups into various organic molecules, enhancing their biological activity.

2. Inhibition Studies

Research has demonstrated that derivatives synthesized from this compound exhibit inhibitory effects on specific biological targets. For instance, a study focused on fibroblast growth factor receptor 1 (FGFR1) inhibitors revealed that certain derivatives could inhibit non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The most promising compound showed IC₅₀ values ranging from 1.25 µM to 2.31 µM across different cell lines, indicating significant potential for therapeutic applications .

Case Study: FGFR1 Inhibition

A series of experiments evaluated the biological effects of synthesized compounds derived from this compound on NSCLC cell lines:

- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703

- Key Findings :

| Compound | IC₅₀ (µM) | Cell Cycle Phase Arrested | Apoptosis Induction |

|---|---|---|---|

| C9 | 1.36 ± 0.27 | G2 | Yes |

| C10 | 2.14 ± 0.36 | G2 | Yes |

| C11 | 2.31 ± 0.41 | G2 | Yes |

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile must be considered:

- Toxicity Observations : Higher doses have been associated with cellular toxicity and tissue damage.

- Handling Precautions : It is crucial to handle this compound under controlled conditions to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

4-bromo-3,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTASDADIMSQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.